9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrimido[2,1-f]purine-dione class, characterized by a tricyclic core fused with a pyrimidine ring. Its structure includes a 3,4-dimethylphenyl group at position 9, a 2-ethoxyethyl chain at position 3, and a methyl group at position 1 (see Figure 1). These substituents confer distinct electronic and steric properties:
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-5-29-12-11-26-19(27)17-18(23(4)21(26)28)22-20-24(9-6-10-25(17)20)16-8-7-14(2)15(3)13-16/h7-8,13H,5-6,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIYNRWYKJHMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of VU0492967-1 is CapZβ , a protein involved in endosomal trafficking. This protein plays a crucial role in the metastasis of cancer cells.
Mode of Action
VU0492967-1 interacts with its target, CapZβ, to inhibit endosomal trafficking. This interaction results in the inhibition of autophagosome-lysosome fusion and general endosomal-lysosomal degradation. The compound’s action significantly inhibits colony formation, migration, and invasion of various cancer cells.
Biochemical Pathways
This pathway is crucial for the recycling and degradation of integrins, which are involved in the assembly-disassembly dynamics of focal adhesions.
Result of Action
The molecular and cellular effects of VU0492967-1’s action include the inhibition of autophagosome-lysosome fusion and general endosomal-lysosomal degradation. This leads to a significant reduction in the colony formation, migration, and invasion of various cancer cells. In various experimental or transgenic mouse models, VU0492967-1 significantly suppresses the metastasis and/or tumor growth of breast cancer or melanoma.
Biological Activity
The compound 9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine analogue that has garnered attention for its potential biological activities. Purine derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a tetrahydropyrimido ring fused with a purine core. The presence of the 3,4-dimethylphenyl and 2-ethoxyethyl substituents is believed to influence its biological activity significantly.
Antimicrobial Activity
Research indicates that purine analogues often exhibit significant antimicrobial properties. A study reviewing various purine derivatives highlighted their effectiveness against several bacterial strains. The specific compound under consideration demonstrated:
- Moderate to strong activity against Staphylococcus aureus and Escherichia coli.
- Weak to moderate activity against other strains such as Pseudomonas aeruginosa and Salmonella typhi .
Anticancer Activity
The anticancer potential of purine derivatives has been well-documented. Compounds similar to the one in focus have shown:
- Inhibition of cancer cell proliferation , particularly in breast and colon cancer cell lines.
- Mechanisms often involve the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
Enzyme inhibition is another critical area where this compound may exhibit activity:
- Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an essential enzyme in neurotransmission. Inhibitors of AChE are valuable in treating conditions like Alzheimer's disease.
- Urease Inhibition : The compound also showed strong inhibitory effects on urease, which can be beneficial in treating infections caused by Helicobacter pylori .
Study 1: Antimicrobial Efficacy
A study conducted on various purine analogues showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
This indicates a promising profile for further development as an antibacterial agent .
Study 2: Anticancer Properties
In vitro studies on cancer cell lines revealed that the compound could reduce cell viability significantly:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HT-29 (Colon Cancer) | 12 |
These results suggest a potential role for this compound in cancer therapy .
The biological activity of This compound can be attributed to its interaction with specific molecular targets:
- Enzyme Interactions : The compound likely binds to active sites on enzymes like AChE and urease, inhibiting their function and leading to therapeutic effects.
- Cellular Pathways : It may modulate pathways involved in apoptosis and cell proliferation through receptor interactions or intracellular signaling cascades .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrimido[2,1-f]Purine-Diones
Key analogs and their distinguishing features are summarized in Table 1 .
Key Observations :
- Alkyl Chains : Longer chains (e.g., 3-methylbutyl in ) may reduce solubility, whereas ethoxyethyl (target compound) offers a balance of flexibility and polarity .
- Methyl vs. Propynyl : Methyl groups (target compound) enhance metabolic stability, while propynyl groups (Compound 24) enable modular derivatization .
Core Structure Modifications
Compounds with alternative core structures exhibit divergent pharmacological profiles:
- Pyrido[1,2-e]Purine-Diones (–9):
- Diazepino[2,1-f]Purine-Diones (): Expanded 7-membered ring (vs. 6-membered in pyrimido derivatives) increases conformational flexibility. Compound 26 (10-ethyl) exhibits moderate PDE4B1 inhibition (IC50 ~300 nM) .
Key Difference: The pyrimido core in the target compound likely favors rigid binding to flat enzyme active sites (e.g., PDEs), whereas pyrido/diazepino cores may target deeper or more flexible pockets .
Physicochemical Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Substituent Introduction : Alkylation or aryl-substitution reactions, as seen in analogous purine derivatives (e.g., refluxing with amines in ethanol or n-butanol for 10–20 hours under controlled temperature) .
- Purification : Crystallization using ethanol (30%) or methoxyethanol to achieve >90% purity.
- Yield Optimization : Adjusting molar ratios (e.g., 5-fold excess of amine) and solvent polarity to minimize by-products .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Standard techniques include:
- Spectroscopy :
- 1H-NMR : Peaks at δ 2.18–2.29 (m, CH₂ groups) and δ 3.35–3.59 (m, N-CH₃ and OCH₂CH₃) confirm substituent positions .
- IR : Bands at 1,701 cm⁻¹ (C=O stretching) and 2,952 cm⁻¹ (C-H in CH₂/CH₃) .
- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., C: 57.14% calc. vs. 57.44% obs.) .
- TLC : Rf values (e.g., 0.55–0.57) monitor reaction progress .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity?
- Methodological Answer :
- In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) with IC₅₀ determination. For analogs, UV λmax (296–304 nm) correlates with π→π* transitions, suggesting potential DNA/RNA interaction .
- Cell-Based Studies : Test cytotoxicity (e.g., MTT assay) in cancer cell lines, comparing substituent effects (e.g., 3,4-dimethylphenyl vs. fluorophenyl groups) .
- Molecular Docking : Model interactions with protein active sites (e.g., ATP-binding pockets) using software like AutoDock .
Q. What strategies resolve contradictions in reported biological data for structurally similar compounds?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, temperature) across labs.
- SAR Analysis : Compare substituent effects (e.g., ethoxyethyl vs. propyl groups) on activity. For example, bulkier substituents may reduce membrane permeability, altering IC₅₀ values .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, non-BenchChem sources) to identify trends .
Q. How do modifications to the 3-(2-ethoxyethyl) or 9-(3,4-dimethylphenyl) groups impact physicochemical properties?
- Methodological Answer :
- LogP Calculations : Use software like ChemAxon to predict lipophilicity. Ethoxyethyl groups increase hydrophilicity vs. methyl substitutions .
- Thermal Stability : DSC/TGA analysis reveals melting points (e.g., 203–206°C for compound 24 ) correlate with crystalline packing .
- Solubility : Test in DMSO/PBS mixtures; polar substituents (e.g., ethoxy) enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
